2-Methyl-7-nitro-1H-indole
Description
Properties
IUPAC Name |
2-methyl-7-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-7-3-2-4-8(11(12)13)9(7)10-6/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDQGXUXUKTOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 7 Nitro 1h Indole and Substituted Analogues
Classical and Established Synthetic Routes to Nitroindoles
Traditional methods for the synthesis of nitroindoles, including the target compound 2-Methyl-7-nitro-1H-indole, have historically relied on direct nitration of indole (B1671886) precursors or the construction of the indole ring from suitably substituted nitroaromatics. These methods, while foundational, often contend with challenges of regioselectivity and reaction conditions.
Nitration of Methylindole Precursors and Regioselectivity Control
Direct nitration of the 2-methylindole (B41428) core is a straightforward approach to introduce a nitro group. However, the indole nucleus is highly reactive towards electrophiles, and nitration can lead to a mixture of isomers and polynitrated products. The position of nitration is heavily influenced by the reaction conditions, particularly the nature of the nitrating agent and the acidity of the medium.
Electrophilic substitution on the indole ring typically occurs at the C3 position due to the stability of the resulting intermediate. When the C3 position is blocked or when forcing conditions are used, substitution can occur on the benzene (B151609) portion of the molecule. For 2-methylindole, nitration often yields a mixture of 3-, 4-, 5-, 6-, and 7-nitro isomers. Achieving selectivity for the 7-nitro position is particularly challenging. Research into the nitration of various indoles has shown that specific conditions are required to direct the substitution to the benzene ring. For instance, nitration in concentrated nitric acid can lead to polynitration, yielding products such as 3,6-dinitro-2-methylindole. umn.edu The formation of 7-nitroindole (B1294693) from indole has been achieved, suggesting that with careful control of reagents and conditions, the synthesis of 2-methyl-7-nitro-1H-indole via this route is plausible, though often accompanied by other isomers. acs.org
| Precursor | Nitrating Agent | Conditions | Major Product(s) | Reference |
| 2-Methylindole | Conc. Nitric Acid | N/A | 3,6-Dinitro-2-methylindole | umn.edu |
| 2-Methylindole | N/A | N/A | Mixture of 3-, 4-, 5-, 6-, 7-nitro isomers | General Observation |
| Indole | N/A | N/A | 7-Nitroindole (among others) | acs.org |
Reissert Indole Synthesis and its Adaptations for Nitroaryl Compounds
The Reissert indole synthesis is a powerful method for constructing the indole ring from an o-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.org This pathway is particularly well-suited for preparing indoles with substituents on the benzene ring, as the substitution pattern is determined by the starting o-nitrotoluene.
To synthesize 2-Methyl-7-nitro-1H-indole via the Reissert method, the logical starting material would be 2,6-dinitrotoluene (B127279). The synthesis proceeds in two main steps:
Condensation: The methyl group of 2,6-dinitrotoluene is deprotonated by a strong base, typically potassium ethoxide, and the resulting carbanion undergoes condensation with diethyl oxalate to form an ethyl o,o'-dinitrophenylpyruvate. wikipedia.orgresearchgate.net
Reductive Cyclization: The intermediate pyruvate (B1213749) is then subjected to reductive cyclization. One of the nitro groups is selectively reduced to an amine, which then intramolecularly attacks the ketone, leading to cyclization. Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com Subsequent hydrolysis and decarboxylation yield the final indole. researchgate.netyoutube.com
This method offers excellent control over the position of the nitro group, as it is pre-installed on the starting aromatic ring.
| Starting Material | Reagents | Key Steps | Product | Reference |
| o-Nitrotoluene | 1. Diethyl oxalate, KOEt 2. Zn, Acetic Acid | Condensation, Reductive Cyclization | Indole-2-carboxylic acid | wikipedia.orgresearchgate.net |
| 2,6-Dinitrotoluene | 1. Diethyl oxalate, KOEt 2. Reductive Cyclization | Condensation, Reductive Cyclization | 2-Methyl-7-nitro-1H-indole-2-carboxylic acid | Hypothetical |
Batcho-Leimgruber Indole Synthesis and Related Approaches
The Batcho-Leimgruber indole synthesis provides another versatile route starting from o-nitrotoluenes. wikipedia.org This two-step process is known for its efficiency and high yields. clockss.org Like the Reissert synthesis, it allows for the preparation of substituted indoles based on the choice of the starting material. Using 2,6-dinitrotoluene as the precursor would be the strategy to obtain 2-Methyl-7-nitro-1H-indole.
The key steps are:
Enamine Formation: The o-nitrotoluene reacts with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-dialkylamino-2-nitrostyrene (an enamine). wikipedia.orgyoutube.com The acidic protons of the methyl group on the dinitrotoluene are readily abstracted to initiate this condensation.
Reductive Cyclization: The intermediate enamine is then reduced. This step typically involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgresearchgate.net The reduction of the nitro group to an amine is followed by spontaneous cyclization onto the enamine and subsequent elimination of the dialkylamine to form the indole ring. wikipedia.org
This method is widely used in industry due to its reliable nature and the commercial availability of many substituted o-nitrotoluenes. wikipedia.org
| Starting Material | Reagents | Key Steps | Product | Reference |
| o-Nitrotoluene | 1. DMF-DMA, Pyrrolidine 2. H₂, Pd/C or Ra-Ni | Enamine Formation, Reductive Cyclization | Indole | wikipedia.orgyoutube.com |
| 2,4-Dinitrotoluene | DMFDEA | Enamine Formation | Intermediate Enamine | clockss.org |
| 2,6-Dinitrotoluene | 1. DMF-DMA, Pyrrolidine 2. H₂, Pd/C or Ra-Ni | Enamine Formation, Reductive Cyclization | 2-Methyl-7-nitro-1H-indole | Hypothetical |
Modern Catalytic Approaches for Indole Ring Formation
Recent advancements in organic synthesis have introduced a variety of metal-catalyzed reactions for indole formation. These modern methods often provide milder reaction conditions, greater functional group tolerance, and novel pathways for constructing the indole core, including for nitro-substituted analogues.
Palladium-Catalyzed Cyclization and Heterocyclization Strategies
Palladium catalysis has become a cornerstone of modern organic synthesis, and numerous strategies have been developed for indole synthesis. These methods are often adaptable for the synthesis of nitroindoles.
One prominent strategy is the reductive cyclization of o-nitrostyrenes . In this approach, an appropriately substituted o-nitrostyrene undergoes cyclization in the presence of a palladium catalyst and a reducing agent, often carbon monoxide or a CO surrogate like formate (B1220265) esters. researchgate.netnih.gov The palladium catalyst facilitates the reduction of the nitro group and subsequent N-heteroannulation. nih.gov This method is tolerant of various functional groups on the aromatic ring.
Another powerful approach involves palladium-catalyzed C-H activation . For instance, anilines and ketones can be coupled to form indoles through an aerobic oxidative cyclization of an intermediate N-aryl imine. bohrium.comalbany.edu This method assembles the indole ring from simpler precursors and can tolerate a range of functional groups, including electron-withdrawing groups like nitro substituents. albany.edu The catalytic cycle typically involves a Pd(II)/Pd(0) redox process. bohrium.com
| Strategy | Precursors | Catalyst System | Description | Reference |
| Reductive Cyclization | o-Nitrostyrenes | Pd complex, CO or CO surrogate | Pd-catalyzed reduction of nitro group followed by cyclization. | researchgate.netnih.gov |
| Aerobic Oxidative Cyclization | Anilines, Ketones | Pd(OAc)₂, O₂ | Formation of an N-aryl imine followed by Pd-catalyzed C-H activation and cyclization. | bohrium.comalbany.edu |
Copper-Catalyzed and Other Metal-Mediated C-H Activation Pathways
Copper catalysis has emerged as a cost-effective and efficient alternative for constructing indole skeletons. bohrium.com These methods often proceed via C-H activation and C-N bond formation, offering novel routes to functionalized indoles.
Copper-catalyzed C-H amination represents a direct approach to indole synthesis. For example, N-Ts-2-styrylaniline derivatives can be converted into the corresponding indoles in the presence of a copper salt and an oxidant. ccspublishing.org.cn This intramolecular reaction involves the direct amination of a C-H bond on the styrene (B11656) moiety, facilitated by the copper catalyst. The tolerance of this and similar systems to nitro groups makes it a viable strategy for synthesizing compounds like 2-Methyl-7-nitro-1H-indole from a suitably substituted styrylaniline precursor.
Recent studies have also focused on directing group strategies to achieve regioselective C-H functionalization on the indole benzene ring, including at the challenging C7 position. While not specific to nitroindole synthesis, these advanced methods highlight the potential for precise, metal-catalyzed construction of complex indole derivatives.
| Strategy | Precursors | Catalyst System | Description | Reference |
| Intramolecular C-H Amination | N-Ts-2-Styrylaniline derivatives | Copper salt, K₂S₂O₈ | Copper-catalyzed direct amination of a styrenic C-H bond to form the pyrrole (B145914) ring. | ccspublishing.org.cn |
| Oxidative Amination | Vinyl arenes, Anilines | Cu(OTf)₂, MnO₂ | Intermolecular coupling involving a nitrogen-radical addition to the alkene. | nih.gov |
Metal-Free and Organocatalytic Cyclization Techniques
The synthesis of the indole core structure, a critical step in forming 2-Methyl-7-nitro-1H-indole, can be achieved without the use of transition metals, which is advantageous for avoiding potential metal contamination in the final products. elte.hu Metal-free methodologies often rely on intramolecular reactions facilitated by oxidants or acidic conditions. For instance, an effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant has been developed to produce a diverse range of substituted indoles. researchgate.net This approach is operationally simple and avoids the need for expensive transition-metal catalysts. researchgate.net
Organocatalysis represents another powerful strategy for constructing N-heterocycles through asymmetric cycloaddition, providing an efficient and atom-economical path from simple precursors. beilstein-journals.org These reactions can be catalyzed by non-covalent organocatalysts, such as bifunctional squaramides, which activate the reactants through hydrogen bonding. beilstein-journals.org While not directly forming the 7-nitro substituted indole, these methods establish the core indole ring system, which can be subsequently functionalized. For example, a Cs₂CO₃-promoted method for synthesizing 6-nitroindole (B147325) derivatives from enaminones and nitroaromatic compounds has been developed, forming two new C-C and C-N bonds with high regioselectivity under transition-metal-free conditions. rsc.org
Functional Group Introduction and Modification Strategies
Selective Introduction of the Nitro Group and Other Electrophilic Substitutions
The introduction of a nitro group onto the 2-methylindole scaffold is a key step in the synthesis of 2-Methyl-7-nitro-1H-indole. Electrophilic aromatic substitution is the primary mechanism for this transformation. The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic and therefore the most common site of substitution. rsc.orgfirsthope.co.in
Nitration of 2-methylindole under strongly acidic conditions, such as with concentrated nitric acid, can lead to multiple products. Studies have shown that this reaction can yield 3,6-dinitroindoles. umn.edu Further nitration can produce 3,4,6-trinitroindoles. umn.edu Achieving selective nitration at the C-7 position is challenging and often requires a multi-step synthesis involving directing groups or starting with an aniline (B41778) already containing the nitro group in the desired position prior to indole ring formation.
Milder and more selective nitration methods have been developed to overcome the harshness of traditional mixed-acid conditions. nih.gov One such method employs trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride, which allows for the regioselective nitration of various indoles at the 3-position under non-acidic and metal-free conditions. nih.gov Another approach uses bismuth subnitrate in combination with thionyl chloride for the nitration of various aromatic compounds, offering a mild and selective alternative. nih.gov The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity of the substitution. nih.govnih.gov
| Reagent/Condition | Position of Nitration on Indole Core | Selectivity | Reference |
| Concentrated Nitric Acid | C-3, C-6 | Low (Polynitration) | umn.edu |
| Trifluoroacetyl Nitrate | C-3 | High | nih.gov |
| Bismuth Subnitrate / Thionyl Chloride | Varies | Mild and Selective | nih.gov |
Alkylation and Arylation at the Indole Nitrogen (N-Alkylation)
The indole nitrogen can be readily functionalized through alkylation or arylation, a common strategy to modify the compound's properties. The N-H proton of indole is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. youtube.com This anion can then react with an alkyl halide in an Sₙ2 reaction to form an N-alkylated indole. youtube.com
For N-arylation, transition metal-catalyzed cross-coupling reactions are widely employed. nih.gov The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds and can be used for the N-arylation of indoles with aryl halides. acs.org Modern variations use ligands like trans-1,2-cyclohexanediamine to facilitate the reaction at lower temperatures. acs.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are also highly effective for N-arylation and are compatible with a wide range of functional groups. organic-chemistry.org These reactions typically use bulky, electron-rich phosphine (B1218219) ligands to promote efficient coupling of indoles with aryl iodides, bromides, chlorides, and triflates. organic-chemistry.org More recently, iron-catalyzed protocols have been developed for the N-alkylation of indolines (the reduced form of indoles), which can then be oxidized to the corresponding N-alkylated indoles. nih.gov
| Reaction Type | Catalyst/Base | Electrophile | Product | Reference |
| N-Alkylation | Sodium Hydride (NaH) | Alkyl Halide | N-Alkyl Indole | youtube.com |
| N-Arylation (Ullmann) | Copper Iodide (CuI) | Aryl Halide | N-Aryl Indole | acs.org |
| N-Arylation (Buchwald-Hartwig) | Pd₂(dba)₃ / Phosphine Ligand | Aryl Halide/Triflate | N-Aryl Indole | organic-chemistry.org |
| N-Alkylation | Iron Complex | Alcohol | N-Alkyl Indole | nih.gov |
Derivatization of Carboxylic Acid Moieties on the Indole Core
Introducing a carboxylic acid group onto the indole core, for example at the C-2 or C-3 position, opens up numerous possibilities for further derivatization. Carboxylic acids are versatile functional groups that can be converted into a wide array of other moieties, such as esters, amides, and acyl hydrazides. thermofisher.com
Amide formation is a common derivatization reaction. This is typically achieved by activating the carboxylic acid, for instance with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC), and then reacting it with a primary or secondary amine. frontiersin.orgderpharmachemica.com This method has been used to synthesize novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues with potential antioxidant activity. derpharmachemica.com Similarly, indole-2-carboxylic acid derivatives have been synthesized as potential inhibitors of HIV-1 integrase. nih.gov The conversion of a carboxylic acid to an ester can be accomplished through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. These derivatization strategies are fundamental in medicinal chemistry for modifying the structure and function of lead compounds. nih.gov
Optimization of Synthetic Reaction Conditions and Techniques
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating reaction rates, increasing yields, and improving product purity. nih.govrsc.org The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds like indoles. nih.gov
A notable example is the rapid synthesis of 3-nitroindoles from N-aryl β-nitroenamines via a palladium-catalyzed intramolecular arene-alkene coupling reaction. nih.govacs.org When this reaction was conducted using conventional oil bath heating, the conversion proceeded slowly and in low yield (25%). nih.gov However, under microwave irradiation at the same bulk temperature, the reaction reached completion in just 90 minutes with a significantly improved yield of 57%. nih.gov Further optimization by switching the solvent to DMF, which responds well to microwave irradiation, boosted the yield to 81%. nih.govacs.org
Microwave heating has also been successfully applied to the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. unina.itmdpi.com The conversion of various enamines into the corresponding indoles was optimized by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields and high regioselectivity. unina.itmdpi.com These findings demonstrate that microwave-assisted synthesis is a powerful tool for enhancing the efficiency of synthetic routes toward 2-Methyl-7-nitro-1H-indole and its analogues. acs.orgnih.gov
Green Chemistry Principles in Nitroindole Synthesis
The synthesis of nitroindoles, including 2-Methyl-7-nitro-1H-indole, has traditionally involved methods that are inconsistent with modern principles of green chemistry. nih.govrsc.org For instance, the use of strong acids like concentrated nitric acid poses significant safety hazards and is detrimental to the environment. nih.govrsc.org Consequently, a considerable focus of contemporary research is the development of efficient, mild, and environmentally friendly synthetic protocols. rsc.org
Green chemistry principles are increasingly being applied to mitigate the environmental impact of nitroindole synthesis. Key strategies include:
Avoidance of Harsh Reagents: A primary goal is to replace hazardous reagents like strong mineral acids. One successful approach for the regioselective nitration of indoles utilizes a combination of ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.govrsc.org This method generates the electrophilic nitrating agent, trifluoroacetyl nitrate, in situ at low temperatures, proceeding under non-acidic and non-metallic conditions. nih.govrsc.org This protocol is not only milder and more environmentally benign but also offers good functional group compatibility. nih.govrsc.org
Use of Benign Solvents: The choice of solvent is critical in green synthesis. Researchers have demonstrated the utility of environmentally benign solvents, such as ethanol (B145695), for related indole syntheses. researchgate.net Multicomponent reactions performed in ethanol can produce indole cores under mild conditions without the need for a metal catalyst. rsc.org
Energy Efficiency: Microwave irradiation has emerged as a significant tool in green organic synthesis, offering substantial acceleration of reactions compared to conventional heating methods. tandfonline.comresearchgate.net This technique often leads to higher yields in drastically reduced reaction times, thereby improving energy efficiency. unina.itmdpi.com For example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives was significantly improved by switching from conventional heating to microwave irradiation. unina.itmdpi.com
Alternative Catalysts: The development of novel catalytic systems is central to greener synthetic routes. While some modern methods still employ metal catalysts like palladium, efforts are made to optimize their use and develop alternatives. unina.itmdpi.com The use of photocatalysts is also gaining traction as an eco-friendlier approach in the synthesis of nitrogen-containing heterocycles. researchgate.net
| Green Chemistry Principle | Application in Nitroindole & Indole Synthesis | Example | Reference |
|---|---|---|---|
| Safer Reagents | Replacement of strong acids (e.g., nitric acid) for nitration. | Use of ammonium tetramethylnitrate and trifluoroacetic anhydride. | nih.govrsc.org |
| Benign Solvents | Employing environmentally friendly solvents. | Use of ethanol in a multicomponent indole synthesis. | researchgate.netrsc.org |
| Energy Efficiency | Use of microwave irradiation to reduce reaction time and energy consumption. | Microwave-assisted palladium-catalyzed cyclization of N-aryl enamines. | tandfonline.comunina.itmdpi.com |
| Catalysis | Development of eco-friendlier and more efficient catalysts. | Use of photocatalysts for N-heterocycle synthesis. | researchgate.net |
Reaction Parameter Optimization (Temperature, Solvent, Catalyst Loading)
The optimization of reaction parameters is crucial for maximizing the yield and purity of 2-Methyl-7-nitro-1H-indole and its analogues while minimizing reaction times and side products. Key parameters that are typically optimized include temperature, solvent, and catalyst loading.
A pertinent example is the palladium-catalyzed intramolecular oxidative coupling for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which serves as a model for optimizing indole synthesis. unina.itmdpi.com Initial studies focused on converting methyl-(Z)-3-(phenylimino)butanoate into the corresponding indole product. mdpi.com The reaction was systematically optimized by comparing conventional heating with microwave irradiation and adjusting catalyst loading and solvent type.
Temperature: Temperature plays a critical role in reaction kinetics and product yield. In the synthesis of 2-methyl-1H-indole-3-carboxylate, conventional heating at 80°C for 3 hours with 10 mol% Pd(OAc)₂ resulted in a 72% yield. unina.itmdpi.com By switching to microwave irradiation, the temperature could be lowered to 60°C, and a comparable yield (73%) was achieved in just 30 minutes. unina.itmdpi.com This demonstrates that microwave heating can often allow for lower reaction temperatures while significantly reducing reaction times. unina.itmdpi.com
Solvent: The choice of solvent can significantly influence the outcome of the reaction. For the palladium-catalyzed cyclization, various solvents were screened under both conventional and microwave conditions. mdpi.com While Dimethylformamide (DMF) proved to be an effective solvent, others like Acetonitrile (ACN) and Dimethyl sulfoxide (B87167) (DMSO) were also tested for different substrates. unina.it For instance, in the synthesis of a specific brominated indole derivative, switching the solvent from DMF to ACN under microwave conditions increased the yield from "not detected" to 75%. unina.it
Catalyst Loading: Optimizing the amount of catalyst is essential for both economic and environmental reasons. In the model synthesis of 2-methyl-1H-indole-3-carboxylate, the effect of reducing the palladium acetate (B1210297) [Pd(OAc)₂] catalyst loading was investigated. unina.itmdpi.com It was found that under microwave conditions at 60°C, reducing the catalyst from 10 mol% to 5 mol% actually increased the yield from 73% to 92% within the same 30-minute reaction time. unina.itmdpi.com This highlights that a lower catalyst loading can sometimes be more efficient, reducing costs and potential metal contamination in the final product. unina.it
The findings from these optimization studies are summarized in the interactive data table below.
These studies underscore the importance of a systematic approach to optimizing reaction parameters, demonstrating that greener and more efficient conditions can be achieved through methods like microwave heating and careful adjustment of catalyst concentration.
Chemical Reactivity and Mechanistic Transformation Studies of 2 Methyl 7 Nitro 1h Indole
Reactivity of the Nitro Group
The nitro group is a dominant functional group in 2-Methyl-7-nitro-1H-indole, defining much of its chemical behavior. Its strong electron-withdrawing nature not only influences the reactivity of the indole (B1671886) core but also serves as a versatile synthetic handle for introducing other nitrogen-containing functionalities. The reduction of the nitro group is a particularly important transformation, providing a gateway to a variety of derivatives, most notably the corresponding aminoindole.
The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.comyoutube.com This reduction can be accomplished through several reliable methods, including catalytic hydrogenation and the use of dissolving metals in acidic media.
Catalytic transfer hydrogenation is an effective method for this transformation. For instance, using palladium on carbon (Pd/C) as a catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source provides a simple and clean approach for the synthesis of substituted anilines from their nitro precursors. mdpi.com Other common catalytic systems involve hydrogen gas over catalysts like platinum (Pt), palladium, or nickel. masterorganicchemistry.comgoogle.com The process can be carried out in various solvents, including alcohols like methanol (B129727) or ethanol (B145695). google.com The addition of certain vanadium compounds to catalytic hydrogenation processes has been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer amine products and faster reaction rates. google.comgoogle.com
Chemical reduction using metals in the presence of acid is another widely used technique. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl) are effective for converting a nitro group (NO₂) to an amine (NH₂). masterorganicchemistry.com These methods are robust and applicable to a wide range of nitroaromatic compounds. The reduction of the nitro group on the indole scaffold is a key step in the synthesis of tryptamine (B22526) derivatives, which are valuable in medicinal chemistry. nih.gov
| Method | Reagents/Catalyst | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | A clean and efficient method, widely used in industry. masterorganicchemistry.comgoogle.com |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, reflux | Avoids the use of pressurized hydrogen gas. mdpi.com |
| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Aqueous or alcoholic solutions | A classic and cost-effective method. masterorganicchemistry.com |
The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through a series of intermediates. nih.gov The generally accepted mechanism involves a stepwise pathway, often referred to as the "hydrogenation" or "direct" pathway. google.comorientjchem.org This transformation occurs through the sequential formation of nitroso and hydroxylamine intermediates. nih.govgoogle.com
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Nitro to Nitroso: The process begins with a two-electron reduction of the nitro group (Ar-NO₂) to form a nitroso derivative (Ar-NO). nih.govgoogle.com
Nitroso to Hydroxylamine: The nitroso intermediate is then rapidly reduced, in another two-electron step, to the corresponding N-arylhydroxylamine (Ar-NHOH). nih.govmdpi.com
Hydroxylamine to Amine: The final stage is the two-electron reduction of the hydroxylamine to the final aromatic amine (Ar-NH₂). google.com
In some cases, particularly under conditions that favor condensation, a parallel pathway can occur where the nitroso and hydroxylamine intermediates react with each other to form dimeric species like azoxy, azo, and hydrazo compounds, which are then further reduced to the amine. google.com However, in typical catalytic hydrogenations designed for complete reduction, the direct pathway is predominant. The specific reaction conditions, catalyst, and the electronic nature of the indole system can influence the rate of each step and the potential for side reactions. orientjchem.org
Once formed, the nitroso intermediate is highly reactive and is typically reduced to the hydroxylamine at a much faster rate than its formation. nih.gov This high reactivity means that the nitroso species is often transient and difficult to detect or isolate under normal reductive conditions. nih.gov Despite its fleeting existence, its role is pivotal. The entire cascade of reductive events that ultimately yields the amine proceeds through this nitroso intermediate. Its formation is also crucial in certain indole synthesis reactions, such as the Baeyer–Emmerling indole synthesis, where the conversion of a nitro functionality to a nitroso group is a key step for the subsequent cyclization to form the indole ring. rsc.org
Electrophilic and Nucleophilic Reactions on the Indole Core
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, typically at the C3 position. The presence of substituents, such as the methyl group at C2 and the nitro group at C7 in 2-Methyl-7-nitro-1H-indole, significantly modulates this inherent reactivity.
The nitro group is a powerful electron-withdrawing group that exerts its influence through both resonance and inductive effects. When attached to the indole ring at the C7 position, it strongly deactivates the benzene (B151609) portion of the bicyclic system towards electrophilic aromatic substitution. masterorganicchemistry.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation, which would typically occur on an activated benzene ring, are significantly disfavored on the six-membered ring of 7-nitroindole (B1294693).
Conversely, the pyrrole (B145914) ring of the indole system retains significant nucleophilic character. The C3 position remains the most electron-rich and sterically accessible site for electrophilic attack. uni-muenchen.de The presence of the methyl group at the C2 position further reinforces the nucleophilicity of the C3 position. Therefore, electrophilic substitution on 2-Methyl-7-nitro-1H-indole is expected to occur almost exclusively at the C3 position. Studies on other 7-substituted indoles have shown they are compatible with electrophilic substitution at the C3 position. nih.gov This regioselectivity is a cornerstone of indole chemistry, allowing for predictable functionalization even in the presence of a strongly deactivating group on the benzene ring.
| Substituent Type at C7 | Effect on Benzene Ring | Effect on Pyrrole Ring (C3) | Predicted Outcome for Electrophilic Attack |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃) | Activation | Minor electronic effect, C3 remains highly nucleophilic. | Primary attack at C3; potential for substitution on the activated benzene ring under forcing conditions. |
| Electron-Withdrawing (e.g., -NO₂) | Strong Deactivation | Minor deactivating inductive effect, but C3 remains the most nucleophilic site. | Highly regioselective attack at the C3 position. uni-muenchen.denih.gov |
The nucleophilic C3 position of 2-Methyl-7-nitro-1H-indole is reactive towards condensation with carbonyl compounds such as aldehydes and ketones. This type of reaction, often acid-catalyzed, is a classic transformation for indoles.
In the presence of an acid catalyst, an aldehyde or ketone is protonated, increasing its electrophilicity. The indole then acts as a nucleophile, attacking the carbonyl carbon from its C3 position. The resulting intermediate subsequently eliminates water to form a new carbon-carbon bond.
With aldehydes, this reaction typically leads to the formation of bis(indolyl)methanes. The initial condensation product, an indol-3-ylmethanol derivative, is highly reactive and readily reacts with a second molecule of the indole to yield the dimeric product. The reaction of 2-Methyl-7-nitro-1H-indole with an aldehyde like formaldehyde (B43269) or benzaldehyde (B42025) would be expected to produce the corresponding bis(2-methyl-7-nitro-1H-indol-3-yl)methane. Similar reactions are known to proceed smoothly for various substituted indoles. researchgate.net The deactivating effect of the 7-nitro group is unlikely to prevent this reaction due to the high intrinsic nucleophilicity of the C3 position.
Reactions at the Indole Nitrogen and Carbon Positions
The reactivity of the 2-methyl-7-nitro-1H-indole core is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nitro group on the benzene moiety. The indole nitrogen (N-1) possesses a lone pair of electrons and can readily participate in nucleophilic reactions. Treatment with acids can lead to protonation, and it can undergo nucleophilic substitution reactions, providing a pathway for the synthesis of N-substituted indoles such as 1-aryltryptamines from related 1-hydroxytryptamine precursors. researchgate.net
The carbon positions of the indole nucleus exhibit distinct reactivities. The C3 position is generally the most nucleophilic and susceptible to electrophilic attack in indole compounds. However, in 2-methyl-7-nitro-1H-indole, this position is sterically unhindered, making it a prime target for reactions like Friedel-Crafts alkylations with nitroalkenes, typically catalyzed by Lewis acids. acs.org The presence of the electron-withdrawing 7-nitro group deactivates the benzene ring (C4, C5, C6) towards electrophilic substitution. Conversely, this deactivation makes the benzene ring susceptible to nucleophilic aromatic substitution, a reaction not commonly observed in unsubstituted indoles.
A summary of typical reactions at various positions of the indole nucleus is presented below.
| Position | Reaction Type | Reagents / Conditions | Product Type |
| N-1 | Alkylation / Arylation | Base (e.g., NaH), Alkyl/Aryl Halide | N-Substituted Indoles |
| N-1 | Nucleophilic Substitution | Acid treatment of 1-hydroxyindole (B3061041) derivatives researchgate.net | 1-Arylindoles researchgate.net |
| C-3 | Electrophilic Substitution | Electrophiles (e.g., nitroalkenes), Lewis Acid acs.org | 3-Substituted Indoles |
| C-4, C-5, C-6 | Nucleophilic Aromatic Substitution | Strong Nucleophiles | Substituted Benzene Ring |
Intramolecular Cyclization and Rearrangement Studies
The 2-methyl-7-nitro-1H-indole scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the introduction of a reactive side chain onto the indole, which then cyclizes to form a new ring.
Formation of Fused Heterocyclic Systems from 2-Methyl-7-nitro-1H-indole Precursors
The synthesis of fused heterocyclic systems containing an indole moiety is a significant area of research due to the prevalence of these structures in biologically active molecules. researchgate.netmdpi.com Starting from precursors derived from 2-methyl-7-nitro-1H-indole, various fused systems can be constructed.
Palladium-catalyzed intramolecular reactions are particularly powerful for this purpose. For instance, 3,4-fused tricyclic indole skeletons can be synthesized via an intramolecular Heck reaction followed by reductive N-heteroannulation. encyclopedia.pub The presence of a strong electron-withdrawing group, such as the nitro group at the 7-position, has been noted to increase the rate of alkene insertion in these reactions. encyclopedia.pub Similarly, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be derived from nitro-substituted anilines, provides an efficient route to functionalized indoles that can be precursors to fused systems. mdpi.comunina.it
Another strategy involves Nazarov-type cyclizations induced by moieties like 1,3-dithiane, which can lead to the site-selective formation of indanyl-substituted indole derivatives. rsc.org Furthermore, the reaction of 2-indolylmethanols with other reagents can be controlled by catalysts to produce a diversity of indole-fused scaffolds. rsc.org These methods allow for the rapid assembly of complex molecular architectures, including pyrazolopyrimidines and pyrrolopyridazines, from appropriately functionalized indole precursors. yale.edu
The table below summarizes selected methods for the formation of fused systems from indole precursors.
| Reaction Type | Catalyst / Reagent | Fused System Formed |
| Intramolecular Heck Reaction encyclopedia.pub | Pd(OAc)₂, DPPP | 3,4-Fused Tricyclic Indoles |
| Intramolecular Oxidative Coupling unina.it | Pd(OAc)₂, Cu(OAc)₂ | Functionalized Indole Precursors |
| Nazarov-type Cyclization rsc.org | BF₃·Et₂O | Indanyl-substituted Indoles |
| Catalyst-controlled Cyclization rsc.org | Various Catalysts | Diverse Indole-fused Scaffolds |
| Reductive Cyclization | Fe, FeCl₃ | Fused Quinoxalinones nih.gov |
Elucidation of Reaction Mechanisms and Transition States
Understanding the mechanisms of intramolecular cyclization and rearrangement is crucial for controlling reaction outcomes and designing new synthetic routes. These investigations often employ a combination of experimental studies and computational chemistry.
For metal-catalyzed reactions, the mechanism typically involves the formation of a key intermediate. In rhodium-catalyzed cyclizations, for example, a carbenoid is formed which then reacts with the indole derivative. nih.gov Density Functional Theory (DFT) calculations are instrumental in mapping the reaction pathways, identifying transition states, and explaining the origins of regio- and diastereoselectivity. nih.gov These theoretical studies can reveal the importance of factors like distortion energy and weak interactions in controlling selectivity. nih.gov
In reactions involving the nitro group itself, distinct mechanistic pathways are observed. Under superacidic conditions (e.g., triflic acid), nitro groups can be transformed into highly electrophilic intermediates like nitrile oxides. nih.gov These intermediates can then undergo intramolecular electrophilic aromatic substitution (SEAr) with the indole's benzene ring to form fused tricyclic iminium species. nih.gov The mechanism proceeds through the C,O-diprotonation of a nitromethylene precursor, followed by water elimination to generate the reactive nitrile oxide. nih.gov
Rearrangements, such as the encyclopedia.pubencyclopedia.pub-sigmatropic rearrangement observed in the Bartoli indole synthesis, are another class of transformations studied mechanistically. wikipedia.org The steric bulk of ortho-substituents, like the nitro group in a precursor to 7-nitroindole, is often crucial for facilitating such rearrangements. wikipedia.org
Key Mechanistic Steps in Intramolecular Cyclizations:
Catalyst-Substrate Complexation: Formation of an initial complex between the metal catalyst (e.g., Pd, Rh) and the indole precursor.
Intermediate Formation: Generation of reactive intermediates such as metal-carbenoids or nitrile oxides. nih.govnih.gov
Cyclization: Intramolecular attack of a nucleophilic portion of the molecule onto an electrophilic center to form the new ring.
Rearrangement: In some cases, sigmatropic rearrangements can occur to form the final product structure. wikipedia.org
Product Release: Dissociation of the product from the catalyst, regenerating the active catalytic species.
Computational studies provide free energy profiles of the reaction pathway, allowing for the identification of the rate-determining step and the visualization of transition state geometries. nih.gov
Advanced Spectroscopic and Structural Elucidation Research of 2 Methyl 7 Nitro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each nucleus can be determined.
Proton NMR analysis of 2-Methyl-7-nitro-1H-indole was conducted in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The resulting spectrum provides distinct signals for each proton, allowing for their complete assignment. rsc.org The N-H proton of the indole (B1671886) ring appears as a broad singlet significantly downfield at 9.68 ppm. rsc.org The aromatic region displays three signals corresponding to the protons on the benzene (B151609) portion of the indole core. A doublet at 8.05 ppm is assigned to H6, a doublet at 7.81 ppm corresponds to H4, and a triplet at 7.13 ppm is attributed to H5. rsc.org The coupling constants of these signals (J = 8.2, 7.7, and 7.9 Hz respectively) are characteristic of ortho-coupling between adjacent aromatic protons. rsc.org In the aliphatic region, the proton on the pyrrole (B145914) ring (H3) appears as a singlet at 6.43 ppm, and the methyl group protons (2-CH₃) resonate as a singlet at 2.56 ppm. rsc.org
Table 1: ¹H NMR Data for 2-Methyl-7-nitro-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 9.68 | s (broad) | - | N-H |
| 8.05 | d | 8.2 | H6 |
| 7.81 | d | 7.7 | H4 |
| 7.13 | t | 7.9 | H5 |
| 6.43 | s | - | H3 |
| 2.56 | s | - | 2-CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz rsc.org
The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, reveals nine distinct carbon signals, corresponding to the nine carbon atoms in the 2-Methyl-7-nitro-1H-indole structure. rsc.org The signals are assigned based on their chemical shifts and comparison with known indole derivatives. The carbon atom C2, being adjacent to the nitrogen and bearing the methyl group, is observed at 140.4 ppm. rsc.org The quaternary carbons of the indole core appear at 133.5 ppm (C7a), 131.7 ppm (C7, attached to the nitro group), and 129.0 ppm (C3a). rsc.org The aromatic methine carbons (CH) are found at 130.3 ppm (C4), 120.4 ppm (C6), and 117.8 ppm (C5). rsc.org The C3 carbon of the pyrrole ring resonates at 103.4 ppm, and the aliphatic methyl carbon gives a signal at 14.1 ppm. rsc.org
Table 2: ¹³C NMR Data for 2-Methyl-7-nitro-1H-indole
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 140.4 | C2 |
| 133.5 | C7a |
| 131.7 | C7 |
| 130.3 | C4 |
| 129.0 | C3a |
| 120.4 | C6 |
| 117.8 | C5 |
| 103.4 | C3 |
| 14.1 | 2-CH₃ |
Solvent: CDCl₃, Frequency: 101 MHz rsc.org
While specific 2D NMR experimental data for this compound is not detailed in the available literature, the application of standard 2D techniques like COSY, HSQC, and HMBC is essential for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons: H5 (7.13 ppm) would show cross-peaks to both H4 (7.81 ppm) and H6 (8.05 ppm), confirming their positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes one-bond correlations between protons and the carbons they are directly attached to. An HSQC spectrum would link the proton signals to their corresponding carbon signals, for example: H3 (6.43 ppm) to C3 (103.4 ppm), H4 (7.81 ppm) to C4 (130.3 ppm), H5 (7.13 ppm) to C5 (117.8 ppm), H6 (8.05 ppm) to C6 (120.4 ppm), and the methyl protons (2.56 ppm) to the methyl carbon (14.1 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations would include the methyl protons (2.56 ppm) showing cross-peaks to C2 (140.4 ppm) and C3 (103.4 ppm), confirming the methyl group's placement at the 2-position. The N-H proton (9.68 ppm) would be expected to correlate to carbons C2, C7a, and C3a, confirming the heterocyclic ring structure.
Specific dynamic NMR studies on 2-Methyl-7-nitro-1H-indole are not presently available in the literature. However, this technique would be highly applicable for investigating the conformational dynamics of the molecule, particularly the rotation around the C7-NO₂ single bond. Due to steric hindrance and electronic effects, the rotation of the nitro group may be restricted. Variable-temperature (VT) NMR experiments could be employed to determine the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotation. By monitoring the coalescence of signals or through complete line-shape analysis as the temperature is varied, it would be possible to quantify the rotational dynamics, providing valuable insight into the molecule's conformational preferences and stability.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry using Electrospray Ionization (ESI) was performed to determine the exact mass of 2-Methyl-7-nitro-1H-indole. rsc.org The analysis provides a highly accurate mass measurement that confirms the elemental composition of the molecule. The calculated mass for the protonated molecule, [C₉H₈N₂O₂ + H]⁺, is 177.0659. rsc.org The experimentally observed mass was found to be 177.0658, which is in excellent agreement with the calculated value. rsc.org This result unequivocally confirms the molecular formula of the compound as C₉H₈N₂O₂.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Found m/z | Molecular Formula Confirmed |
|---|---|---|---|
| [M+H]⁺ | 177.0659 | 177.0658 | C₉H₈N₂O₂ |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 2-Methyl-7-nitro-1H-indole (molar mass: 176.17 g/mol ), the molecular ion peak [M]+• is expected at m/z 176. Upon electron ionization, the molecule undergoes characteristic fragmentation that provides conclusive evidence for its structure.
The fragmentation of aromatic nitro compounds is well-documented and typically involves the loss of the nitro group constituents. cdnsciencepub.comstrath.ac.uk The primary fragmentation pathways for 2-Methyl-7-nitro-1H-indole are predicted to involve the sequential loss of oxygen and nitric oxide from the nitro group, as well as cleavage of the methyl group and fragmentation of the indole ring itself. nih.gov
Key fragmentation steps include:
Loss of an Oxygen atom: The molecular ion can lose an oxygen atom to form a fragment at [M-16]+• (m/z 160).
Loss of Nitric Oxide: A subsequent or alternative fragmentation involves the loss of nitric oxide (NO), leading to a fragment at [M-30]+• (m/z 146). This is a common pathway for aromatic nitro compounds. cdnsciencepub.com
Loss of the Nitro Group: The entire nitro group (NO2) can be cleaved, resulting in a significant peak at [M-46]+ (m/z 130).
Loss of a Methyl Group: Cleavage of the methyl group from the molecular ion would produce a fragment at [M-15]+ (m/z 161).
Indole Ring Fission: Further fragmentation can involve the breakdown of the stable indole core, leading to smaller charged particles.
These fragmentation pathways provide a molecular fingerprint, confirming the presence and connectivity of the methyl and nitro functional groups on the indole scaffold.
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 176 | [C₉H₈N₂O₂]⁺• (Molecular Ion) | - |
| 161 | [C₈H₅N₂O₂]⁺ | •CH₃ |
| 160 | [C₉H₈N₂O]⁺• | O |
| 146 | [C₉H₈NO]⁺• | NO |
| 130 | [C₉H₈N]⁺ | NO₂ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2-Methyl-7-nitro-1H-indole displays characteristic absorption bands that confirm its structure.
The key vibrational modes observed are:
N-H Stretching: A distinct peak in the region of 3400 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indole ring. mdpi.com
Aromatic C-H Stretching: Absorptions typically found between 3000 and 3100 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.
Aliphatic C-H Stretching: The methyl group (CH₃) exhibits symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹.
N-O Stretching (Nitro Group): The nitro group is identified by two strong and characteristic absorption bands. The asymmetric stretching vibration appears in the range of 1515-1530 cm⁻¹, while the symmetric stretching vibration is observed around 1340-1350 cm⁻¹. mdpi.com
C=C Aromatic Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic indole ring system are found in the 1500-1620 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching of the carbon-nitrogen bonds within the molecule contributes to peaks in the fingerprint region.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |
| Nitro (NO₂) | Asymmetric Stretching | 1515 - 1530 |
| Nitro (NO₂) | Symmetric Stretching | 1340 - 1350 |
| Aromatic C=C | Stretching | 1500 - 1620 |
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is an inherent chromophore, and its absorption spectrum is significantly influenced by substituents. The parent indole molecule typically shows absorption bands around 270-290 nm. researchgate.net
Theoretical and Computational Chemistry Investigations of 2 Methyl 7 Nitro 1h Indole
Analysis of Reactivity and Stability Descriptors
Quantum chemical calculations are essential tools for determining the global and local reactivity indices of a molecule. These descriptors help in understanding the molecule's kinetic stability, and the most probable sites for electrophilic and nucleophilic attacks.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of molecules. youtube.comtaylorandfrancis.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.comyoutube.com
The energies of the HOMO (EHOMO) and LUMO (ELUMO) and the energy gap between them (ΔE = ELUMO - EHOMO) are crucial parameters. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For 2-methyl-7-nitro-1H-indole, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the methyl and indole (B1671886) ring system will influence the HOMO energy. A precise computational study would be needed to quantify these energy levels and the resulting gap.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for 2-Methyl-7-nitro-1H-indole
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Data not available | ELUMO - EHOMO |
(Note: Specific energy values require dedicated quantum chemical calculations for 2-Methyl-7-nitro-1H-indole and are not currently published.)
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.net The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.
Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net
For 2-methyl-7-nitro-1H-indole, it is anticipated that the MEP map would show a significant negative potential around the oxygen atoms of the nitro group, making this area a prime site for electrophilic interaction. The region around the N-H group of the indole ring is expected to exhibit a positive potential, indicating a site for nucleophilic interaction. mdpi.com A detailed MEP map would provide a complete three-dimensional picture of the charge landscape.
Chemical Hardness, Softness, and Electrophilicity/Nucleophilicity Indices
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. irjweb.com
Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com Hardness and softness are calculated as:
η = (ELUMO - EHOMO) / 2
S = 1 / η
Electronegativity (χ) : This is the power of a molecule to attract electrons to itself. It is defined as the negative of the chemical potential (μ).
χ = -μ = -(EHOMO + ELUMO) / 2
Electrophilicity Index (ω) : This index measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. researchgate.net It is a quantitative measure of a molecule's ability to act as an electrophile.
ω = μ² / (2η) = (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO))
To calculate these specific indices for 2-methyl-7-nitro-1H-indole, the precise EHOMO and ELUMO values are required.
Table 2: Hypothetical Global Reactivity Descriptors for 2-Methyl-7-nitro-1H-indole
| Descriptor | Formula | Value |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |
| Chemical Softness (S) | 1 / η | Data not available |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |
| Electrophilicity Index (ω) | μ² / (2η) | Data not available |
(Note: Values are dependent on HOMO and LUMO energies, which are not available from existing literature for this specific compound.)
Derivatization and Structure Activity Relationship Sar Research on 2 Methyl 7 Nitro 1h Indole Analogues
Design Principles for Indole (B1671886) Derivatives with Modified Structures
The design of novel indole derivatives is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Strategic functionalization and computational predictions are key pillars in this process.
Strategic Functionalization at Different Positions of the Indole Ring
The indole ring offers multiple positions for chemical modification, each influencing the molecule's biological activity in distinct ways. The strategic placement of substituents is crucial for optimizing interactions with biological targets. The nitrogen atom at position 1, the carbon at position 3, and various positions on the benzene (B151609) ring are common sites for functionalization.
For instance, substitution at the N-1 position of the indole nucleus can significantly impact the molecule's properties. The introduction of various groups at this position can modulate lipophilicity and hydrogen bonding capacity, thereby influencing cell permeability and target binding. Similarly, the C-3 position is a frequent site for derivatization, often leading to compounds with potent biological activities semanticscholar.org. The benzene ring portion of the indole nucleus also presents opportunities for modification, where the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its reactivity and biological interactions. In the case of 7-nitroindoles, the nitro group at position 7 has been shown to be a key determinant of activity in certain contexts, and its presence directs the focus of further modifications to other positions on the scaffold researchgate.net.
Rational Design Based on Computational Predictions
In recent years, computational chemistry has become an indispensable tool in the rational design of novel drug candidates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide valuable insights into the potential interactions between a ligand and its target protein. These methods allow for the prediction of binding affinities and the identification of key structural features required for biological activity before synthesis, thus saving time and resources.
Molecular docking studies, for example, can predict the binding mode of a series of indole derivatives within the active site of a target enzyme. This information can guide the design of new analogues with improved binding interactions. For instance, the binding mode of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase) has been successfully predicted using the CDOCKER algorithm, providing a structural basis for their inhibitory activity researchgate.net. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds, enabling the prediction of the activity of unsynthesized analogues.
Exploration of Structure-Activity Relationships in In Vitro Assays
The biological activity of newly synthesized 2-methyl-7-nitro-1H-indole analogues is evaluated through a battery of in vitro assays. These studies are essential for establishing structure-activity relationships, which correlate specific structural modifications with changes in biological effect.
Correlation of Structural Features with Enzyme Inhibition Mechanisms (e.g., FBPase, tyrosinase)
The inhibitory activity of 2-methyl-7-nitro-1H-indole analogues against various enzymes is a key area of investigation. Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, and tyrosinase, an enzyme involved in melanin (B1238610) synthesis, are important targets for drug discovery.
A study on a series of 7-nitro-1H-indole-2-carboxylic acid derivatives as FBPase inhibitors revealed important SAR insights. Extensive modifications were made at the N-1 position and the C-2 carboxylic acid group. It was found that the 7-nitro group was crucial for activity. The nature of the substituent at the N-1 position significantly influenced the inhibitory potency, with a furan-2-ylmethyl group proving to be optimal. Furthermore, conversion of the C-2 carboxylic acid to an amide or ester generally led to a decrease in activity. This research culminated in the identification of a potent FBPase inhibitor with an IC50 value of 0.99 μM researchgate.net.
| Compound ID | N-1 Substituent | C-2 Substituent | FBPase IC50 (μM) |
| 3.1 | H | COOH | >50 |
| 3.2 | CH3 | COOH | 10.3 |
| 3.5 | Furan-2-ylmethyl | COOH | 1.25 |
| 3.9 | Furan-2-ylmethyl | CONH2 | 0.99 |
| 3.12 | Thiophen-2-ylmethyl | COOH | 2.47 |
While specific studies on 2-methyl-7-nitro-1H-indole analogues as tyrosinase inhibitors are limited, research on other hydroxyindoles provides valuable insights. For example, 6-hydroxyindole (B149900) and 7-hydroxyindole (B18039) have been identified as potent competitive inhibitors of human melanoma tyrosinase, with IC50 values of 20 μM and 79 μM, respectively. This suggests that the position of a hydroxyl group on the indole ring is a critical determinant of tyrosinase inhibitory activity researchgate.net.
Structure-Mechanism Relationships in In Vitro Antimicrobial Activity
Indole derivatives are known to possess a broad spectrum of antimicrobial activities. The introduction of a nitro group can enhance this activity. Studies on various nitro-substituted indole derivatives have demonstrated their potential as antibacterial and antifungal agents. The mechanism of action often involves the disruption of microbial cellular processes.
The position of the nitro group on the indole ring has been shown to influence mutagenic activity in Salmonella typhimurium, which can be an indicator of certain types of antimicrobial action. A nitro group at C5 or C6 generally results in measurable activity, while a nitro group at C7, as in 2-methyl-7-nitro-1H-indole, often leads to weak or no activity in this specific assay nih.gov. However, this does not preclude other mechanisms of antimicrobial action. For instance, synthetic indole derivatives have been shown to act as antibacterial agents by inhibiting the respiratory metabolism of multidrug-resistant Gram-positive bacteria nih.gov. The introduction of other heterocyclic moieties, such as 1,2,4-triazole (B32235) or 1,3,4-thiadiazole, to the indole scaffold has also yielded compounds with significant antimicrobial efficacy nih.gov. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency, and SAR studies aim to identify structural modifications that lead to lower MIC values against a range of pathogens.
Investigation of Antioxidant Activity Mechanisms
The antioxidant properties of indole derivatives are of significant interest due to the role of oxidative stress in numerous diseases. The indole nucleus itself can act as a radical scavenger. The mechanisms by which these compounds exert their antioxidant effects can be complex, involving direct scavenging of free radicals or modulation of cellular antioxidant defense systems.
Synthetic Strategies for Diverse Analogues
The generation of diverse analogues of a lead compound like 2-Methyl-7-nitro-1H-indole is fundamental to structure-activity relationship (SAR) studies. Modern synthetic chemistry offers powerful strategies to rapidly create large collections of related molecules, known as chemical libraries. These approaches, including parallel synthesis, combinatorial chemistry, and late-stage functionalization, allow for systematic exploration of the chemical space around the core scaffold to identify derivatives with improved potency, selectivity, or other pharmacological properties.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are high-throughput strategies designed to produce large, diverse libraries of compounds for screening. nih.gov Instead of synthesizing compounds one by one, these techniques enable the simultaneous creation of tens to thousands of molecules. bohrium.com This approach is particularly valuable in the early stages of drug discovery for identifying initial hits and for lead optimization. nih.gov
The core principle involves combining a set of "building blocks" in a systematic manner using a reliable chemical reaction. For a scaffold like 2-Methyl-7-nitro-1H-indole, derivatization can be targeted at several positions, most commonly the N1-position of the indole ring, or by functionalizing the methyl group at C2 or the aromatic ring.
A common strategy for creating a library of indole analogues involves the use of a pre-formed indole core, which is then elaborated with various substituents. For instance, the indole nitrogen (N1) can be readily alkylated or acylated. A parallel synthesis approach would involve reacting the parent indole with a diverse set of alkyl halides or acyl chlorides in a multi-well plate format. Each well would contain a different reactant, leading to a library of N1-substituted analogues. Similarly, amide coupling reactions are frequently employed. The synthesis of indole-2-carboxamide derivatives often starts from indole-2-carboxylic acid, which is activated and then reacted with a library of different amines to produce a diverse set of amides. nih.gov
One combinatorial approach reported for other indole derivatives involves a Vilsmeier-Haack reaction on the indole scaffold, followed by a Knoevenagel condensation to introduce further diversity. eco-vector.com Subsequently, different substituted benzenesulfonyl groups can be introduced at the N-H position of the indole ring to generate a library of compounds. eco-vector.com While not specifically demonstrated on 2-Methyl-7-nitro-1H-indole, this workflow illustrates how a sequence of reliable reactions can be used to build complexity and diversity from a common starting material.
| Entry | Indole Core | Reagent (R-X) | General Product Structure |
|---|---|---|---|
| 1 | 2-Methyl-7-nitro-1H-indole | Benzyl bromide | 1-Benzyl-2-methyl-7-nitro-1H-indole |
| 2 | 2-Methyl-7-nitro-1H-indole | Acetyl chloride | 1-Acetyl-2-methyl-7-nitro-1H-indole |
| 3 | 2-Methyl-7-nitro-1H-indole | 4-Fluorobenzyl chloride | 1-(4-Fluorobenzyl)-2-methyl-7-nitro-1H-indole |
| 4 | 2-Methyl-7-nitro-1H-indole | Methyl iodide | 1,2-Dimethyl-7-nitro-1H-indole |
The success of these methods relies on the use of robust and high-yielding reactions that are amenable to automation and purification in a parallel format. The resulting libraries can then be screened to identify key structural motifs that contribute to biological activity.
Late-Stage Functionalization of the Indole Core
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. acs.org This approach is highly efficient as it avoids the need to re-synthesize complex structures from scratch with each desired modification. For the 2-Methyl-7-nitro-1H-indole core, LSF allows for the direct modification of the indole scaffold, providing rapid access to novel analogues for SAR studies.
A key challenge with the indole nucleus is achieving regioselectivity, as multiple positions on the heterocyclic and benzene rings are susceptible to reaction. Recent advances in synthetic methodology have provided tools to selectively functionalize specific C-H bonds.
One relevant transformation is the nitration of the indole ring. While the parent compound already contains a nitro group at the C7-position, further nitration could be explored. Modern methods allow for the regioselective synthesis of 3-nitroindoles under non-acidic conditions. nih.gov For example, using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride, an electrophilic nitrating agent is generated that can nitrate various substituted indoles. nih.gov Studies have shown that 7-substituted indoles are compatible with this protocol, allowing for the potential introduction of a second nitro group at the C3 position of 2-Methyl-7-nitro-1H-indole. nih.gov
Another important LSF strategy is the direct functionalization of the C7 position of the indole or indoline (B122111) core. Transition-metal-catalyzed C-H activation has emerged as a prominent tool for this purpose. skku.edu Palladium-catalyzed reactions, for example, can be used to couple various partners at the C7 position of N-substituted indolines. skku.edu Although this applies to the reduced indoline scaffold, subsequent oxidation can regenerate the indole ring. This methodology provides a pathway to introduce aryl, alkyl, or other functional groups directly onto the C7 carbon, a position often difficult to access through classical methods.
A one-pot synthesis method starting from 2-halonitroanilines and alkynes demonstrates how the indole core itself can be constructed with inherent functionalization. researchgate.net By varying the solvent in a tandem Sonogashira coupling/heteroannulation reaction, either nitro-indoles or amino-indoles can be obtained selectively. researchgate.net This suggests that a pre-existing nitro group at the C7 position could potentially be reduced to an amino group in situ, providing a key functional handle for further diversification, for example, through amide bond formation or reductive amination.
| Reaction Type | Target Position | Reagents/Conditions | Potential Product Type | Reference |
|---|---|---|---|---|
| C-H Nitration | C3 | NMe4NO3, (CF3CO)2O | 2-Methyl-3,7-dinitro-1H-indole | nih.gov |
| C-H Arylation (via indoline) | C7 | Pd catalyst, Aryl halide | 7-Aryl-2-methyl-1H-indole (after oxidation) | skku.edu |
| Nitro Group Reduction | C7 | Pd catalyst, Ammonium (B1175870) formate (B1220265) (from DMF) | 7-Amino-2-methyl-1H-indole | researchgate.net |
These LSF strategies are invaluable for rapidly probing the SAR of specific positions on the 2-Methyl-7-nitro-1H-indole scaffold, enabling the fine-tuning of its biological activity.
Advanced Research Applications of 2 Methyl 7 Nitro 1h Indole in Chemical Sciences
2-Methyl-7-nitro-1H-indole as a Key Synthetic Intermediate
The strategic placement of functional groups on the 2-Methyl-7-nitro-1H-indole framework makes it a valuable precursor for the construction of more elaborate molecular architectures. The nitro group can be readily reduced to an amine, providing a reactive handle for a multitude of transformations, while the methyl group and the indole (B1671886) nucleus itself offer further sites for functionalization.
Precursor in the Synthesis of Complex Indole Alkaloids and Natural Products
Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess potent biological activities. rsc.org The synthesis of these complex molecules often relies on the use of functionalized indole building blocks. Nitroindoles, in particular, are attractive starting materials because the nitro group can be carried through many synthetic steps before being converted into other functional groups at a late stage.
While direct total syntheses of specific complex alkaloids starting from 2-Methyl-7-nitro-1H-indole are not yet widely documented, the general utility of nitroindoles in such syntheses is well-established. For instance, the reduction of the nitro group to an amine is a key step in building the hexahydropyrrolo[2,3-b]indole core found in many natural products. ub.edu This transformation provides a nucleophilic center that can participate in cyclization reactions to form the intricate ring systems characteristic of these alkaloids. The presence of the methyl group at the C2 position can also influence the regioselectivity of reactions and provide a steric handle to control the stereochemistry of subsequent transformations, a critical aspect in the synthesis of enantiomerically pure natural products. semanticscholar.org
Building Block for Advanced Heterocyclic Systems
Beyond natural product synthesis, 2-Methyl-7-nitro-1H-indole serves as a versatile building block for a wide array of advanced heterocyclic systems. sigmaaldrich.com The indole nucleus is a "privileged structure" in medicinal chemistry, and the ability to modify it at various positions is crucial for developing new therapeutic agents. sigmaaldrich.com
The reactivity of the indole ring, modulated by the nitro and methyl groups, allows for its incorporation into larger, more complex heterocyclic frameworks. For example, the nitrogen atom of the indole can be alkylated or acylated, and the benzene (B151609) portion of the ring system can undergo electrophilic substitution reactions. The nitro group can be transformed into a variety of other functionalities, such as amino, hydroxylamino, or nitroso groups, each opening up new avenues for synthetic elaboration. This versatility has led to the inclusion of substituted indoles in the synthesis of compounds targeting a range of biological targets, from kinases to G-protein coupled receptors. nih.gov
Table 1: Synthetic Transformations of the Nitroindole Scaffold
| Starting Material | Reagents and Conditions | Product Type | Potential Application |
| 7-Nitroindole (B1294693) derivative | H₂, Pd/C or SnCl₂, HCl | 7-Aminoindole derivative | Precursor for cyclization reactions, amide bond formation |
| 7-Nitroindole derivative | NaBH₄, Se | 7,7'-Azoxybis(indole) | Building block for dimeric structures |
| 7-Nitroindole derivative | Lawesson's reagent | Thionated indole derivative | Synthesis of sulfur-containing heterocycles |
| 2-Methyl-7-nitro-1H-indole | Alkyl halide, Base (e.g., NaH) | N-Alkylated indole | Modification of electronic properties and solubility |
Chemical Biology Applications (Non-Clinical Focus)
The unique properties of 2-Methyl-7-nitro-1H-indole and its derivatives have also been exploited in the field of chemical biology, where they are used as tools to study and manipulate biological systems at the molecular level.
Development as Molecular Probes for Biochemical Pathways
Molecular probes are essential tools for visualizing and quantifying biological molecules and processes. Nitroaromatic compounds, including nitroindoles, have found a niche in the design of quenched fluorescent probes. google.com In these systems, the nitro group acts as a quencher, suppressing the fluorescence of a nearby fluorophore. This quenching effect can be relieved upon a specific biological event, such as hybridization of a DNA probe to its target sequence, leading to a "turn-on" fluorescent signal.
Substituted nitroindoles have been incorporated into oligonucleotide probes for this purpose. google.com For example, in a Fluorescence Resonance Energy Transfer (FRET) hybridization probe system, one probe is labeled with a donor fluorophore and a second, adjacent probe is labeled with an acceptor, which can be a quencher like a nitroindole derivative. When both probes bind to the target nucleic acid, the donor and acceptor are brought into close proximity, allowing for FRET to occur, which can be detected as a change in fluorescence. This technology is valuable for the sensitive and specific detection of nucleic acids in homogeneous assays. google.com
Studies on Protein-Ligand Interactions through Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a powerful tool in drug discovery and for understanding the fundamental principles of protein-ligand recognition. The indole scaffold is a common motif in ligands that bind to a variety of proteins.
Numerous studies have employed molecular docking to investigate the interactions of indole derivatives with their protein targets. For example, docking studies of 7-azaindole (B17877) derivatives, which are structurally related to 7-nitroindoles, have been used to understand their binding to enzymes like poly (ADP-ribose) polymerase (PARP) and the DEAD-box helicase DDX3. ijper.orgnih.gov These studies reveal key interactions, such as hydrogen bonds and π-stacking, that are responsible for the ligand's affinity and selectivity. The insights gained from docking can guide the design of new, more potent and selective inhibitors. While specific docking studies on 2-Methyl-7-nitro-1H-indole are not extensively reported, the principles derived from studies on similar molecules are directly applicable.
Table 2: Representative Protein-Ligand Interactions from Docking Studies of Indole Derivatives
| Ligand Scaffold | Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity (kcal/mol) | Reference |
| 7-Azaindole derivative | DDX3 | Tyr200, Arg202 | π-interactions, Hydrogen bonds | -7.99 | nih.govresearchgate.net |
| Indole-2-carboxamide | EGFR | Leu694, Gly772, Asp776 | π-H interactions, Hydrogen bonds | Not reported | nih.gov |
| 5-Nitroindole derivative | c-Myc G-Quadruplex | G19, G15, G6 | Stacking on G-tetrad | Not reported | researchgate.net |
Potential in Materials Science and Photochemistry Research
The photochemical properties of nitroaromatic compounds have been a subject of intense research, and 7-nitroindole derivatives are no exception. A particularly interesting application is their use as "caged" compounds, also known as photoactivated protecting groups.
In this approach, a biologically active molecule, such as a neurotransmitter or a carboxylic acid, is rendered inactive by covalent attachment to the 1-acyl-7-nitroindoline scaffold (a reduced form of 7-nitroindole). nih.govresearchgate.net This "caged" molecule can be introduced into a biological system without eliciting a response. Upon irradiation with UV light of a specific wavelength (e.g., 350 nm), the nitroindoline (B8506331) moiety undergoes a photochemical reaction that leads to the rapid cleavage of the acyl bond, releasing the active molecule in its native form. nih.gov This process allows for the precise spatial and temporal control of the release of bioactive substances, which is invaluable for studying dynamic biological processes.
The mechanism of this photorelease involves an intramolecular redox reaction within the excited state of the 7-nitroindoline, ultimately leading to the formation of a 7-nitrosoindole and the released carboxylic acid. researchgate.net The efficiency of this process can be modulated by the presence of other substituents on the indole ring. nih.gov This photochemical reactivity highlights the potential of 7-nitroindole derivatives in the development of photoresponsive materials and systems for controlled release applications.
Exploration as Components in Functional Organic Materials
The indole nucleus, with its electron-rich π-system, is a valuable building block for functional organic materials. The properties of these materials can be finely tuned by the introduction of various substituents. The presence of a nitro group, a strong electron-withdrawing group, in 2-Methyl-7-nitro-1H-indole can induce significant charge-transfer characteristics, which are crucial for applications in organic electronics.
Potential Applications in Organic Electronics:
Organic Semiconductors: The push-pull electronic structure created by the electron-donating indole ring and the electron-withdrawing nitro group can lower the bandgap of the material, a desirable feature for organic semiconductors. This could potentially enable its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Non-Linear Optical (NLO) Materials: Molecules with significant intramolecular charge transfer, like 2-Methyl-7-nitro-1H-indole, often exhibit large second-order NLO responses. This property is valuable for applications in optical communications and data storage.
Sensors: The indole nitrogen can act as a hydrogen bond donor, and the nitro group can act as a hydrogen bond acceptor. These features, combined with the compound's electronic properties, could be exploited in the design of chemosensors for the detection of specific analytes.
While extensive research on 2-Methyl-7-nitro-1H-indole for these specific applications is not yet widely published, the fundamental properties of the indole and nitro functionalities provide a strong rationale for its investigation in the field of functional organic materials.
Photophysical Properties and Applications in Optoelectronics
The photophysical properties of indole and its derivatives are of significant interest due to their role as intrinsic fluorophores in proteins (tryptophan) and their potential in various optoelectronic applications. The introduction of a nitro group can dramatically alter these properties.
Nitroaromatic compounds are known to be efficient quenchers of fluorescence. This property arises from the promotion of intersystem crossing to the triplet state and an increased rate of non-radiative decay. For instance, studies on 4-nitroindole (B16737) have shown it to be essentially non-fluorescent, suggesting its potential use as a fluorescence resonance energy transfer (FRET) quencher nih.gov. The position of the nitro group on the indole ring is critical in determining its photophysical behavior.
In the case of 7-nitroindole derivatives, research has demonstrated interesting photochemical reactivity. For example, a 7-nitroindole nucleoside has been utilized as a photochemical precursor to generate a deoxyribosyl radical, highlighting the light-induced reactivity of the 7-nitroindole scaffold nih.gov. This suggests that 2-Methyl-7-nitro-1H-indole could possess unique photochemical properties that could be harnessed in specific applications.
Potential Optoelectronic Applications:
Photo-responsive Materials: The photochemical reactivity of the 7-nitroindole moiety could be exploited in the design of photo-responsive materials, where light can be used to trigger a specific chemical or physical change.
Probes for Biological Systems: While potentially having low fluorescence quantum yield, the quenching ability of the nitro group could be utilized in the design of "turn-on" fluorescent probes. In such a system, a chemical reaction or binding event could lead to the removal or transformation of the nitro group, restoring fluorescence.
Organic Photovoltaics (OPVs): The charge-transfer characteristics of 2-Methyl-7-nitro-1H-indole might make it a suitable component in donor-acceptor systems for organic solar cells, although its efficiency in this context would require experimental validation.
Further detailed spectroscopic and photochemical studies on 2-Methyl-7-nitro-1H-indole are necessary to fully elucidate its photophysical properties and to realize its potential in optoelectronic devices. The available data on related nitroindole compounds, however, provides a promising foundation for future research in this area.
Table of Spectroscopic Data for Related Indole Derivatives:
| Compound | Key Spectroscopic Data | Reference |
| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | ¹H NMR (CDCl₃): 8.99 (1H, d, J = 2 Hz), 8.62 (-NH, brs), 8.12 (1H, dd, J = 9 Hz, 2 Hz), 7.36 (1H, d, J = 9 Hz), 4.00 (3H, s), 2.81 (3H, s). ¹³C NMR (CDCl₃): 165.4, 147.0, 143.5, 137.5, 126.5, 118.5, 118.3, 113.4, 110.7, 106.7, 51.3, 14.3. | mdpi.com |
| 4-Nitroindole | Exhibits a red-shifted absorption spectrum compared to indole. Very low fluorescence quantum yield (ca. <0.001). | nih.gov |
| 7-Nitroindole nucleoside | Utilized as a photochemical precursor, leading to the efficient formation of deoxyribonolactone derivatives upon irradiation. | nih.gov |
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of 2-Methyl-7-nitro-1H-indole is not straightforward, primarily due to challenges in controlling regioselectivity during the critical nitration step. Direct electrophilic nitration of 2-methylindole (B41428) typically yields a mixture of isomers, with substitution favoring the 3, 5, and 6 positions, while polynitration can occur under harsh conditions. Consequently, future research must focus on developing selective and sustainable synthetic strategies.
Key challenges and future research avenues include:
Regioselective Nitration: A primary unresolved challenge is the development of a direct nitration method that selectively targets the C7 position of 2-methylindole. Future work could explore novel nitrating agents with high steric hindrance or the use of transient directing groups that temporarily block more reactive sites, guiding the nitro group to the C7 position. The development of milder, non-acidic nitration protocols, such as those using reagents like trifluoroacetyl nitrate (B79036), could also improve selectivity and functional group tolerance. rsc.orgrsc.orgnih.gov
Adapting Classic Indole (B1671886) Syntheses: Established named reactions for indole synthesis present viable, albeit improvable, pathways. The Leimgruber-Batcho and Fischer indole syntheses are promising alternatives to direct nitration.
The Leimgruber-Batcho synthesis , which starts from an ortho-nitrotoluene, is a powerful method for constructing the indole core. researchgate.netmdpi.commdpi.comsciencemadness.org For the target molecule, this would require 2-methyl-3-nitrotoluene as a starting material. Future research should aim to enhance the sustainability of this route, particularly by replacing traditional reducing agents (e.g., Raney nickel, iron/acetic acid) with greener alternatives like catalytic hydrogenation under milder conditions. mdpi.comresearchgate.net
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. nih.govwikipedia.orgnih.gov The synthesis of 2-Methyl-7-nitro-1H-indole would necessitate the reaction of (2-nitrophenyl)hydrazine with acetone. Challenges with this method include the often harsh acidic conditions and potential side reactions. nih.govwikipedia.org Research into milder acid catalysts, including solid acids or Lewis acids in low-melting mixtures, could lead to higher yields and cleaner reactions. nih.govacs.org
A comparative overview of these potential synthetic routes highlights the need for optimization:
| Synthetic Route | Starting Materials | Key Advantages | Unresolved Challenges & Future Directions |
| Direct Nitration | 2-Methylindole, Nitrating Agent | Atom-economical, potentially few steps. | Poor regioselectivity for C7. Research needed on novel directing groups and milder, selective nitrating agents. |
| Leimgruber-Batcho | 2-Methyl-3-nitrotoluene, DMFDMA | High yields, good control over substitution pattern. mdpi.com | Availability of substituted nitrotoluene; need for more sustainable reducing agents. |
| Fischer Synthesis | (2-Nitrophenyl)hydrazine, Acetone | Widely applicable, tolerant of various functional groups. wikipedia.org | Harsh acidic conditions, potential for side-products. Future work on milder catalysts and reaction media is needed. acs.org |
Deeper Understanding of Complex Reaction Mechanisms
A thorough mechanistic understanding is crucial for overcoming the synthetic challenges associated with 2-Methyl-7-nitro-1H-indole. Key areas requiring deeper investigation are the factors governing regioselectivity in electrophilic substitution and the intricate pathways of multi-step syntheses.
Electrophilic Substitution Control: The preference for nitration at positions other than C7 on the 2-methylindole scaffold is governed by the electronic properties of the indole ring. The pyrrole (B145914) moiety is highly activated towards electrophilic attack, particularly at C3. If C3 is blocked, substitution tends to occur on the benzene (B151609) ring at C5 and C6. Future research, combining experimental kinetics and computational modeling, is needed to precisely quantify the activation energies for substitution at each position (C3, C4, C5, C6, C7) with various nitrating agents. This would allow for the rational design of reaction conditions that favor the kinetically or thermodynamically controlled formation of the 7-nitro isomer.
Fischer Indole Cyclization: The mechanism of the Fischer indole synthesis involves a complex cascade including hydrazone formation, tautomerization, a mdpi.commdpi.com-sigmatropic rearrangement, cyclization, and ammonia (B1221849) elimination. wikipedia.orgnih.gov The rate-determining step and the stability of various intermediates can be influenced by the electronic nature of substituents on the phenylhydrazine (B124118) ring. nih.gov For a substrate like (2-nitrophenyl)hydrazine, the strong electron-withdrawing nature of the nitro group significantly impacts the reaction pathway. Detailed mechanistic studies are required to understand how the 2-nitro group affects the key sigmatropic rearrangement and subsequent cyclization, which would enable optimization of catalysts and conditions.
Leimgruber-Batcho Reduction-Cyclization: This synthesis involves the reductive cyclization of a β-amino-nitrostyrene intermediate. mdpi.comresearchgate.net The mechanism of this step, particularly with various reducing agents, is not fully elucidated for highly substituted substrates. Understanding the interplay between the reduction of the nitro group to an amine and the subsequent intramolecular cyclization is essential for minimizing side-product formation and improving yields.
Advanced Computational Methodologies for Prediction and Design
Computational chemistry offers powerful tools to address many of the unresolved challenges in the synthesis and characterization of 2-Methyl-7-nitro-1H-indole. Future research should leverage these methodologies for predictive design.
Predicting Reaction Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states for the nitration of 2-methylindole at all possible positions. By calculating the activation energy barriers for each pathway, researchers can predict the most likely products under different conditions and with different nitrating agents. This in silico screening can guide experimental work, saving significant time and resources.
Mechanism Elucidation: Computational studies can map the entire reaction energy profiles for the Fischer and Leimgruber-Batcho syntheses. This allows for the identification of rate-limiting steps, unstable intermediates, and potential side reactions. Such insights are invaluable for rationally designing improved catalytic systems or reaction conditions. For example, DFT studies have been used to understand the dual role of catalysts in activating both the substrate and the nitrating reagent in other systems. rsc.org
Designing Novel Catalysts and Reagents: Once reaction mechanisms are understood computationally, these models can be used to design novel catalysts for the Fischer synthesis or more selective nitrating agents. By modifying ligands on a metal catalyst or substituents on a nitrating agent in silico, it is possible to predict how these changes will affect reaction barriers and selectivity before attempting laborious experimental synthesis.
Expanding the Scope of Derivatization for Novel Chemical Functionalities
Assuming 2-Methyl-7-nitro-1H-indole can be synthesized efficiently, its unique substitution pattern provides a rich platform for further chemical modification. Future research should focus on exploring the reactivity of its distinct functional groups to generate novel derivatives.
N-H Functionalization: The indole nitrogen (N1) possesses a proton that can be readily removed by a base, allowing for alkylation, acylation, or arylation. This position is a key handle for modulating the electronic properties and steric profile of the molecule.
Reduction of the Nitro Group: The C7-nitro group is a versatile functional handle. Its reduction to a 7-amino group (2-methyl-1H-indol-7-amine) would provide a key intermediate for a wide range of subsequent reactions, including diazotization, amide bond formation, and synthesis of fused heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group can activate the benzene portion of the indole ring towards nucleophilic aromatic substitution, a reaction not typically observed in unsubstituted indoles. This could allow for the introduction of substituents at the C6 or C4 positions, providing access to polysubstituted indole scaffolds that are otherwise difficult to prepare.
C3 Position Reactivity: While the C2 position is blocked by a methyl group, the C3 position remains a potential site for electrophilic substitution, such as Vilsmeier-Haack formylation or Mannich reactions, although its reactivity will be attenuated by the deactivating effect of the C7-nitro group.
The following table outlines potential derivatization pathways for future exploration:
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |
| N1-H | Alkylation / Acylation | Alkyl halides, Acyl chlorides | N-Substituted indoles |
| C7-NO2 | Reduction | H2/Pd/C, SnCl2, Na2S2O4 | C7-NH2 (Amine) |
| Benzene Ring | SNAr | Strong nucleophiles (e.g., alkoxides) | Introduction of new C-O, C-N, or C-S bonds |
| C3-H | Electrophilic Substitution | Vilsmeier reagent, Mannich reagents | C3-CHO (Aldehyde), C3-CH2NR2 |
Exploration of New Non-Biological Chemical Applications
While many indole derivatives are explored for their biological activity, the unique electronic structure of 2-Methyl-7-nitro-1H-indole suggests potential in non-biological, materials science contexts. The combination of an electron-rich indole moiety with a strongly electron-withdrawing nitro group creates a "push-pull" system, which is a common motif in functional materials.
Charge-Transfer Complexes: Nitroaromatic compounds are well-known π-electron acceptors that can form charge-transfer (CT) complexes with electron-rich donors. nih.govwikipedia.org The indole ring is an excellent electron donor. Future research could investigate the formation of CT complexes between 2-Methyl-7-nitro-1H-indole and various donor molecules. These materials could exhibit interesting optical or electronic properties, with potential applications in organic electronics or as components in chemical sensors. nih.govlibretexts.org
Dyes and Pigments: The extended π-conjugation and intramolecular charge-transfer character of nitroindoles often result in strong absorption of visible light, making them colored compounds. nih.gov This suggests that derivatives of 2-Methyl-7-nitro-1H-indole could be explored as novel dyes or pigments.
Energetic Materials: The nitro group is a primary explosophore (a functional group that makes a compound explosive). sciencemadness.org Aromatic nitro compounds like trinitrotoluene (TNT) are benchmark energetic materials. While a mononitro indole is unlikely to be a powerful explosive, the study of its thermal stability and decomposition pathways could contribute to the broader understanding of nitrogen-rich energetic materials. rsc.orgmdpi.com
Precursors for Advanced Materials: The 7-amino derivative, obtained via reduction of the nitro group, could serve as a monomer for the synthesis of novel polyindoles or other nitrogen-containing polymers. Such materials could have applications in conductive polymers or high-performance plastics.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Methyl-7-nitro-1H-indole, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves sequential nitration and methylation of the indole core. Key steps include:
- Nitration : Introduce the nitro group at the 7-position using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to prevent over-nitration or decomposition .
- Methylation : Employ methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous solvents (e.g., DMF or THF). Reaction time (2–6 hours) and temperature (60–80°C) must be optimized to avoid side products .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor via TLC and HPLC.
Q. Which spectroscopic techniques are most reliable for confirming the structure of 2-Methyl-7-nitro-1H-indole?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions. For example, the nitro group deshields adjacent protons, producing distinct splitting patterns (e.g., H-6 and H-8 in the indole ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 191.07 for C₉H₈N₂O₂) and fragmentation patterns .
- IR Spectroscopy : Detect characteristic nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) and indole N–H (3400–3200 cm⁻¹) bands .
Q. How do reaction solvent choices impact the yield of 2-Methyl-7-nitro-1H-indole?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during methylation, while non-polar solvents (e.g., dichloromethane) are preferred for nitration to control exothermic reactions. Solvent selection also affects reaction kinetics: DMF accelerates methylation but may require stringent drying to avoid hydrolysis .
Advanced Research Questions
Q. How can contradictions in crystallographic data for 2-Methyl-7-nitro-1H-indole derivatives be resolved?
- Methodological Answer : Use software like SHELXL for structure refinement. If discrepancies arise between reported crystal structures:
- Re-analyze raw diffraction data with updated scattering factors and hydrogen placement algorithms.
- Validate hydrogen bonding and π-π stacking interactions using tools like Mercury (CCDC).
- Cross-reference with spectroscopic data to confirm substituent orientation .
Q. What experimental design principles apply when scaling up the synthesis of 2-Methyl-7-nitro-1H-indole for mechanistic studies?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry, catalyst loading). For nitration, prioritize safety protocols due to exothermic risks.
- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track nitro-intermediate formation and avoid byproducts .
- Batch vs. Flow Chemistry : For scale-up, flow systems improve heat dissipation and reproducibility compared to batch reactors .
Q. How does the electronic effect of the nitro group influence the reactivity of 2-Methyl-7-nitro-1H-indole in cross-coupling reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, which:
- Deactivates the indole ring , directing electrophilic substitution to the 3-position (meta to nitro).
- Enhances oxidative stability , enabling Suzuki-Miyaura couplings at the 2-methyl position under Pd catalysis.
- Quantitative Analysis : Use DFT calculations (Gaussian, ORCA) to map electron density and predict reactive sites .
Q. What strategies mitigate spectral interference when analyzing 2-Methyl-7-nitro-1H-indole in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) with isotopically labeled internal standards (e.g., ²H- or ¹³C-analogs) to correct for matrix effects.
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves selectivity.
- Validation : Follow ICH Q2(R1) guidelines for linearity, LOD, LOQ, and recovery rates in biological fluids .
Comparative and Mechanistic Questions
Q. How do the biological activities of 2-Methyl-7-nitro-1H-indole derivatives compare to fluoro- or bromo-substituted analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The nitro group enhances electrophilicity, making it a better Michael acceptor than halogenated analogs. Compare inhibitory potency in enzyme assays (e.g., kinase or protease panels).
- Computational Modeling : Dock derivatives into target protein active sites (AutoDock Vina) to assess binding affinity differences.
- Meta-Analysis : Compile PubChem BioAssay data (AID 1259371, 1670) to identify trends in cytotoxicity or antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
